Product packaging for 3-O-Acetylepisamarcandin(Cat. No.:CAS No. 61490-18-4)

3-O-Acetylepisamarcandin

Cat. No.: B1658583
CAS No.: 61490-18-4
M. Wt: 442.5 g/mol
InChI Key: RIPKCRCUFJSKKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of the Compound's Importance in Chemical Biology Research

Chemical biology is a scientific discipline that integrates chemistry and biology to investigate and manipulate biological systems using chemical tools. chalmers.seleibniz-fmp.de Natural products, like 3-O-Acetylepisamarcandin, are a significant source of these tools, offering novel molecular scaffolds that can be used to probe biological processes and identify new therapeutic targets. nih.gov The importance of this compound in this field stems from its characterization as a secondary metabolite with potential bioactive properties. evitachem.com

Research has identified this compound in various biological contexts, suggesting its involvement in cellular processes. For instance, studies have explored its presence in the context of gut microbiota and its potential interactions with microorganisms like Prevotella copri. frontiersin.orgresearchgate.net Furthermore, its identification in metabolomic studies of certain health conditions, such as poor ovarian response, points towards its potential as a biomarker. nih.gov The compound has also been investigated for its potential role in the fermentation processes of certain foods, where it may contribute to the final flavor and bioactive profile. frontiersin.org

Historical Context of its Discovery and Initial Academic Inquiry

The initial discovery and isolation of this compound are rooted in the study of natural products from plant and microbial sources. While specific details of its first isolation are not extensively documented in readily available literature, it is known to be sourced from certain plant species and has also been identified as a metabolite in fermentation processes. evitachem.comfrontiersin.org Early academic inquiry into this compound was likely driven by broader efforts to screen natural sources for novel chemical entities with interesting biological activities. Its presence has been noted in studies involving the fungus Penicillium restrictum isolated from the rhizosphere of Peucedanum praeruptorum, a plant used in traditional medicine. researchgate.netnih.gov More recent research has utilized advanced analytical techniques, such as untargeted metabolomics, to detect and quantify this compound in various biological samples, including rat retinas and fermented food products. frontiersin.orgnih.gov

Structural Classification within Natural Products and Secondary Metabolites

This compound is classified as a secondary metabolite, a group of organic compounds produced by plants, fungi, or microbial cells that are not directly involved in the normal growth, development, or reproduction of the organism. evitachem.com These compounds often have specialized functions, such as defense or signaling. Structurally, this compound falls into two main categories: acetylated glycosides and coumarin (B35378) derivatives. evitachem.comfoodb.ca

Classification as an Acetylated Glycoside

The structure of this compound contains a sugar moiety, classifying it as a glycoside. The presence of an acetyl group attached at the 3-O position of the sugar further refines this classification to an acetylated glycoside. evitachem.com This acetylation can influence the compound's solubility and how it interacts with biological systems. evitachem.com

Classification as a Coumarin Derivative

The core structure of this compound includes a coumarin scaffold. foodb.canih.govhmdb.ca Coumarins are a class of benzopyrone compounds widely found in nature, known for their diverse pharmacological activities. frontiersin.orgorientjchem.org The coumarin moiety in this compound is a key feature that attracts scientific interest, as many coumarin derivatives have been shown to possess significant biological properties. frontiersin.orgebi.ac.uk

Detailed Compound Information:

PropertyValueSource
Molecular Formula C26H34O6 evitachem.comnih.govuni.lucas.org
Molecular Weight 442.5 g/mol evitachem.comnih.gov
IUPAC Name [6-hydroxy-1,1,4a,6-tetramethyl-5-[(2-oxochromen-7-yl)oxymethyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalen-2-yl] acetate evitachem.comnih.gov
CAS Number 61490-18-4 evitachem.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H34O6 B1658583 3-O-Acetylepisamarcandin CAS No. 61490-18-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61490-18-4

Molecular Formula

C26H34O6

Molecular Weight

442.5 g/mol

IUPAC Name

[6-hydroxy-1,1,4a,6-tetramethyl-5-[(2-oxochromen-7-yl)oxymethyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalen-2-yl] acetate

InChI

InChI=1S/C26H34O6/c1-16(27)31-22-11-12-25(4)20(24(22,2)3)10-13-26(5,29)21(25)15-30-18-8-6-17-7-9-23(28)32-19(17)14-18/h6-9,14,20-22,29H,10-13,15H2,1-5H3

InChI Key

RIPKCRCUFJSKKD-UHFFFAOYSA-N

SMILES

CC(=O)OC1CCC2(C(C1(C)C)CCC(C2COC3=CC4=C(C=C3)C=CC(=O)O4)(C)O)C

Canonical SMILES

CC(=O)OC1CCC2(C(C1(C)C)CCC(C2COC3=CC4=C(C=C3)C=CC(=O)O4)(C)O)C

Origin of Product

United States

Natural Bioproduction and Biosynthetic Pathways of 3 O Acetylepisamarcandin

Endogenous Plant Sources and Distribution

The natural occurrence of 3-O-Acetylepisamarcandin has been identified in specific plant species. Research into its distribution in the plant kingdom is ongoing, with current knowledge pointing to a limited number of botanical sources.

Identification in Species of the Genus Ferula (formerly believed to be Episamarcandia)

Initial reports from some commercial chemical suppliers suggested that this compound originates from plants of the genus Episamarcandia. However, "Episamarcandia" is not a recognized genus in formal botanical nomenclature, indicating a likely misspelling or obsolete classification. Scientific literature points towards the genus Ferula, belonging to the Apiaceae family, as a rich source of various coumarin (B35378) derivatives, including compounds structurally related to episamarcandin. The original isolation of episamarcandin and its derivatives is likely from a species within the Ferula genus, which is known for its diverse phytochemical profile. Further research is needed to identify the exact species of Ferula that produces this compound.

Detection in Orobanche crenata Leaf Extracts

Scientific studies have confirmed the presence of this compound in the leaf extracts of Orobanche crenata. This parasitic plant, commonly known as bean broomrape, is recognized for its complex chemical composition. The identification of this compound in O. crenata provides a verified botanical source for this compound.

Presence in Other Botanical Sources (e.g., green vegetables, herbs, spices)

While some non-scientific sources suggest that this compound may be present in various green vegetables, herbs, and spices, there is currently a lack of peer-reviewed scientific literature to substantiate these claims. The distribution of this specific coumarin derivative appears to be more restricted than that of more common coumarins.

Microbial Biotransformation and Fermentation Processes

Microorganisms play a significant role in the biotransformation of various phytochemicals, including coumarins. While direct evidence for the microbial production of this compound is limited, the involvement of certain fungi and bacteria in related processes suggests a potential for microbial synthesis or modification.

Role of Penicillium restrictum in Coumarin Production

The fungus Penicillium restrictum is known to produce a variety of secondary metabolites. Species within the Penicillium genus have been shown to be involved in the biosynthesis and modification of coumarins. These fungi possess enzymes, such as acetyltransferases, that can catalyze the acetylation of hydroxyl groups on coumarin skeletons. While the direct acetylation of episamarcandin by P. restrictum to form this compound has not been specifically documented, the enzymatic capabilities of this and related fungal species make it a plausible area for further investigation into the microbial biosynthesis of this compound.

Enhancement via Lactic Acid Bacteria Fermentation

Lactic acid bacteria (LAB) are widely used in fermentation processes and are known for their ability to metabolize a broad range of plant-derived compounds. During fermentation, LAB can alter the chemical structure of phytochemicals, potentially leading to the formation of new derivatives. While the general biotransformation of coumarins by LAB has been observed, there is no specific scientific evidence to date demonstrating that lactic acid bacteria fermentation enhances the production of or directly synthesizes this compound. The potential for LAB to be involved in the acetylation of coumarins remains a hypothetical area of study.

Elucidation of Biosynthetic Precursors and Proposed Pathways

The biosynthesis of the complex natural product this compound is proposed to involve the convergence of two major metabolic pathways: the phenylpropanoid pathway, which provides the coumarin core, and the terpenoid biosynthesis pathway, which generates the sesquiterpenoid moiety. The elucidation of its formation is based on the well-established biosynthesis of its constituent parts and analogous reactions in the formation of other sesquiterpenoid coumarin ethers. While the specific enzymes have not been fully characterized, a scientifically robust pathway can be proposed.

Biosynthesis of the Coumarin Precursor (Umbelliferone).

Biosynthesis of the Sesquiterpenoid Precursor (Farnesyl Pyrophosphate).

Coupling of the Precursors and Formation of the Episamarcandin Core.

Final Modification Steps.

Biosynthesis of Umbelliferone

The coumarin moiety of this compound is umbelliferone (7-hydroxycoumarin). Its biosynthesis originates from the amino acid L-phenylalanine via the general phenylpropanoid pathway.

Key steps in the formation of umbelliferone include:

Deamination of L-phenylalanine: The pathway is initiated by the enzyme phenylalanine ammonia-lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to yield trans-cinnamic acid.

Hydroxylation of trans-Cinnamic Acid: trans-Cinnamic acid is then hydroxylated at the C4 position by cinnamate 4-hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, to produce p-coumaric acid.

Further Hydroxylation and Lactonization: A critical step is the ortho-hydroxylation of p-coumaric acid at the C2 position, catalyzed by p-coumarate 2-hydroxylase (C2'H) . The resulting 2,4-dihydroxycinnamic acid undergoes a trans/cis isomerization of the side chain, which facilitates spontaneous lactonization (ring closure) to form umbelliferone.

PrecursorKey Enzyme(s)Intermediate(s)Product
L-PhenylalaninePhenylalanine ammonia-lyase (PAL)trans-Cinnamic acidp-Coumaric acid
p-Coumaric acidp-Coumarate 2-hydroxylase (C2'H)2,4-Dihydroxycinnamic acidUmbelliferone

Biosynthesis of Farnesyl Pyrophosphate (FPP)

The sesquiterpenoid component of this compound is derived from farnesyl pyrophosphate (FPP) , a C15 isoprenoid intermediate. FPP is synthesized from the fundamental C5 building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) . These C5 units can be produced through two distinct pathways depending on the organism and cellular compartment: the mevalonate (MVA) pathway (typically in the cytosol) and the methylerythritol phosphate (MEP) pathway (typically in plastids).

The assembly of FPP proceeds as follows:

Geranyl Pyrophosphate (GPP) Synthesis: A molecule of DMAPP and a molecule of IPP are condensed by geranyl pyrophosphate synthase (GPPS) to form the C10 intermediate, geranyl pyrophosphate (GPP).

Farnesyl Pyrophosphate (FPP) Synthesis: Farnesyl pyrophosphate synthase (FPPS) then catalyzes the addition of another molecule of IPP to GPP, resulting in the formation of the C15 compound, (2E,6E)-farnesyl pyrophosphate (FPP).

PrecursorsEnzymeProduct
Isopentenyl pyrophosphate (IPP) + Dimethylallyl pyrophosphate (DMAPP)Geranyl pyrophosphate synthase (GPPS)Geranyl pyrophosphate (GPP)
Geranyl pyrophosphate (GPP) + Isopentenyl pyrophosphate (IPP)Farnesyl pyrophosphate synthase (FPPS)Farnesyl pyrophosphate (FPP)

Formation of the Episamarcandin Core

The formation of the core structure of episamarcandin involves the coupling of umbelliferone and the sesquiterpenoid derived from FPP. This process is characteristic of the biosynthesis of many sesquiterpenoid coumarins found in plants of the Apiaceae family, particularly the genus Ferula.

The proposed steps are:

O-Prenylation of Umbelliferone: The biosynthesis is thought to proceed via an O-alkylation of the 7-hydroxy group of umbelliferone with the farnesyl moiety from FPP. This reaction is catalyzed by a prenyltransferase (PT) . Such enzymes catalyze the formation of an ether linkage between the coumarin and the sesquiterpenoid precursor, releasing pyrophosphate and yielding 7-O-farnesylumbelliferone (also known as umbelliprenin).

Cyclization of the Farnesyl Moiety: The linear farnesyl group attached to umbelliferone is then cyclized by a sesquiterpene cyclase (terpene synthase). The cyclization of FPP or its derivatives is known to proceed through highly reactive carbocationic intermediates, which can lead to a vast array of cyclic skeletons. For episamarcandin, the farnesyl cation likely undergoes a series of intramolecular attacks, hydride shifts, and rearrangements to form the specific bicyclic carbon skeleton of episamarcandin. This cyclization also results in the formation of a hydroxyl group on the sesquiterpenoid moiety, yielding episamarcandin.

SubstratesEnzyme ClassProduct
Umbelliferone + Farnesyl pyrophosphatePrenyltransferase7-O-Farnesylumbelliferone
7-O-FarnesylumbelliferoneSesquiterpene cyclaseEpisamarcandin

Final Acetylation Step

The final step in the biosynthesis of this compound is the acetylation of the hydroxyl group on the sesquiterpenoid portion of episamarcandin.

Acetylation: This reaction is catalyzed by an acetyl-CoA-dependent acetyltransferase . This enzyme transfers an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the hydroxyl group of episamarcandin, forming the final product, this compound.

SubstratesEnzyme ClassProduct
Episamarcandin + Acetyl-CoAAcetyltransferaseThis compound

Advanced Chemical Synthesis and Derivatization Strategies for 3 O Acetylepisamarcandin

Methodologies for Laboratory-Scale Synthesis

The laboratory-scale synthesis of 3-O-Acetylepisamarcandin would logically proceed from its precursor, episamarcandin. The key transformation is the selective acetylation of the hydroxyl group at the 3-position.

Chemical Acetylation Reactions from Precursor Compounds

The introduction of an acetyl group onto the episamarcandin scaffold is a critical step. This is typically achieved through well-established acetylation protocols. The reaction would involve treating episamarcandin with an acetylating agent in the presence of a suitable catalyst or base.

Table 1: Common Reagents for Chemical Acetylation

Acetylating AgentCatalyst/BaseSolventTypical Conditions
Acetic AnhydridePyridine, DMAPDichloromethane (DCM), ChloroformRoom temperature to mild heating
Acetyl ChlorideTriethylamine (TEA)Dichloromethane (DCM), THF0 °C to room temperature

DMAP: 4-Dimethylaminopyridine, THF: Tetrahydrofuran

The choice of reagents is crucial to ensure selectivity, especially if multiple hydroxyl groups are present in the precursor molecule. The reactivity of different hydroxyl groups (primary, secondary, tertiary) varies, which can be exploited for selective acetylation. For a secondary alcohol like the one at the 3-position of episamarcandin, standard conditions using acetic anhydride and a base like pyridine are often effective.

One-Pot Synthetic Routes

One-pot synthesis offers a streamlined approach, enhancing efficiency by reducing the number of work-up and purification steps. A hypothetical one-pot synthesis of this compound could involve the formation of the core episamarcandin structure followed by in-situ acetylation. Such a process would depend on the compatibility of the reaction conditions for both the formation of the precursor and the subsequent acetylation step. While specific one-pot syntheses for this exact molecule are not detailed in available literature, multi-component reactions are a common strategy for constructing complex molecules in a single operation.

Chemoenzymatic and Biocatalytic Approaches to Synthesis

Chemoenzymatic and biocatalytic methods present greener and often more selective alternatives to traditional chemical synthesis. Enzymes, such as lipases and esterases, can be employed for highly specific acetylation reactions under mild conditions.

Table 2: Potential Enzymes for Biocatalytic Acetylation

Enzyme ClassExample EnzymeCo-substrateKey Advantage
LipaseCandida antarctica lipase B (CALB)Acetyl-CoA or vinyl acetateHigh regioselectivity and stereoselectivity
Acetyltransferase-Acetyl-CoAHigh specificity for hydroxyl group

The use of an appropriate acetyltransferase could provide exquisite control over the position of acetylation, a significant advantage in the synthesis of complex natural products.

Controlled Derivatization and Analog Generation for Structure-Activity Relationship Studies

To understand how the structure of this compound relates to its biological activity, a library of analogs is often synthesized. This is typically achieved through controlled derivatization of the parent molecule.

Esterification Reactions and Modifications

Beyond simple acetylation, the hydroxyl group at the 3-position can be esterified with a variety of carboxylic acids to probe the effect of different acyl groups on activity. Standard esterification methods, such as Fischer-Speier esterification (acid-catalyzed reaction with a carboxylic acid) or coupling with an acid chloride or anhydride, can be employed.

Table 3: Representative Esterification Reactions for Analog Generation

ReagentCoupling AgentProduct Type
Propionic AnhydridePyridine3-O-Propionylepisamarcandin
Benzoyl ChlorideTriethylamine3-O-Benzoylepisamarcandin
Valeric AcidDCC/DMAP3-O-Valerylepisamarcandin

DCC: Dicyclohexylcarbodiimide

These modifications allow for the systematic variation of steric bulk, electronics, and lipophilicity at the 3-position, providing valuable data for SAR studies.

Hydrolysis Reactions and Structural Transformations

Hydrolysis of the acetyl group in this compound regenerates the parent compound, episamarcandin. This reaction is important for confirming the identity of the compound and can also be a key step in further derivatization strategies. The hydrolysis can be carried out under acidic or basic conditions.

Table 4: Conditions for Hydrolysis of this compound

ConditionReagentsProducts
Acidic HydrolysisDilute HCl or H₂SO₄ in an alcohol/water mixtureEpisamarcandin + Acetic Acid
Basic Hydrolysis (Saponification)NaOH or KOH in an alcohol/water mixtureEpisamarcandin + Acetate Salt

Controlled partial hydrolysis could also be a strategy for selective deprotection if other, more labile ester groups were present in a more complex analog.

Investigations into the Biological Activities and Molecular Mechanisms of 3 O Acetylepisamarcandin

Antimicrobial Efficacy and Mechanistic Insights

Recent studies have highlighted the potential of natural compounds in combating microbial infections, particularly those caused by opportunistic pathogens like Candida species. 3-O-Acetylepisamarcandin has been identified as a constituent in extracts demonstrating significant antifungal effects.

Candida albicans and Candida glabrata are significant fungal pathogens in humans, capable of causing both superficial and life-threatening systemic infections. nih.govmdpi.comnih.gov The search for new antifungal agents is driven by the rise in resistance to existing drugs. mdpi.com

A key aspect of Candida's pathogenicity is its ability to form biofilms—structured communities of cells that adhere to surfaces and are encased in a protective extracellular matrix. nih.gov Biofilms are notoriously resistant to conventional antifungal treatments. nih.gov

Research on the Orobanche crenata leaf extract (OCLE), containing this compound, has shown potent anti-biofilm activity. nih.gov At higher concentrations (146.77 and 293.55 µg/mL), the extract induced a significant reduction in both biofilm formation and the viability of yeast cells within the biofilm of C. albicans. nih.gov This indicates that the compounds within the extract interfere with the mechanisms essential for biofilm development and maintenance. While the study did not isolate the effect of this compound, its presence in this active extract points to its potential role in inhibiting this critical virulence factor.

Table 1: Effect of O. crenata Leaf Extract (OCLE) on C. albicans Biofilm Formation and Cell Viability

This interactive table summarizes the dose-dependent effect of the extract containing this compound on the biofilm and viability of Candida albicans.

OCLE Concentration (µg/mL)Biofilm Formation (% of Control)Cell Viability (% of Control)
0.57>100% (Stimulatory)>100% (Stimulatory)
73.38>100% (Stimulatory)>100% (Stimulatory)
146.77<50% (Inhibitory)<50% (Inhibitory)
293.55<25% (Strongly Inhibitory)<25% (Strongly Inhibitory)

Data derived from studies on O. crenata leaf extract. nih.gov

The precise molecular mechanisms of this compound are not yet fully elucidated. However, based on the observed fungicidal and anti-biofilm effects of the extracts it is found in, several potential mechanisms can be proposed. The drastic reduction in yeast cell viability suggests that the compound may disrupt fundamental cellular processes. nih.gov

Potential targets could include the fungal cell membrane or cell wall, leading to lysis and cell death. Disruption of ergosterol (B1671047) synthesis, a key component of the fungal membrane, is a common mechanism for antifungal agents. Another possibility is the interference with mitochondrial function, which would disrupt cellular energy metabolism and lead to cell death. mdpi.com The inhibition of biofilm formation also suggests an interruption of cell adhesion mechanisms or the signaling pathways that regulate this process. nih.gov

Antioxidant Potential and Redox Homeostasis Modulation

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. nih.gov Natural compounds with antioxidant properties are of great interest for their potential to mitigate oxidative damage.

This compound has been identified as one of the bioactive substances in fermented products that exhibit significant antioxidant capacity. nih.gov A study on Bian-Que Triple-Bean Soup fermented by lactic acid bacteria found that the fermentation process, which increased the presence of metabolites like this compound, markedly improved its free radical scavenging rates. nih.gov

The study measured the scavenging activity against several key radicals:

DPPH (2,2-diphenyl-1-picrylhydrazyl): The clearance rate of this stable free radical increased by 62.5% after 15 hours of fermentation. nih.gov

Hydroxyl radicals (•OH): The scavenging rate for this highly reactive oxygen species increased by 34.4%. nih.gov

Superoxide anion (O₂⁻): The scavenging rate for this radical increased by 42.3%. nih.gov

This demonstrates that this compound is part of a metabolic profile that possesses potent free-radical scavenging capabilities, a primary mechanism of antioxidant action.

Table 2: Improvement of Free Radical Scavenging Rates in Fermented Soup Containing this compound

This interactive table shows the increase in antioxidant activity, measured by the clearance of different free radicals, in a product where this compound was identified as a key metabolite.

Free RadicalScavenging Rate (Before Fermentation)Scavenging Rate (After 15h Fermentation)Percentage Increase
DPPH48.6 ± 3.2%79.0 ± 5.8%62.5%
Hydroxyl (•OH)53.5 ± 4.4%71.9 ± 5.2%34.4%
Superoxide (O₂⁻)27.0 ± 3.4%38.4 ± 3.7%42.3%

Data from analysis of fermented Bian-Que Triple-Bean Soup. nih.gov

The ability to scavenge free radicals directly contributes to the protection of cells from oxidative damage. nih.gov By neutralizing ROS, antioxidants can prevent damage to critical cellular components such as lipids, proteins, and DNA. mdpi.com Although direct studies on the cellular protective mechanisms of pure this compound are not available, its presence in extracts with high antioxidant activity suggests a role in maintaining redox homeostasis.

The mechanism likely involves the donation of hydrogen atoms or electrons to free radicals, stabilizing them and preventing a chain reaction of oxidative damage. nih.gov This action helps protect cellular structures and functions, thereby mitigating the pathological effects associated with oxidative stress.

Influence of Fermentation on Antioxidant Activity

Fermentation processes have been shown to significantly enhance the bioactive potential and functional properties of plant-based foods. nih.govresearchgate.net This enhancement is often attributed to the microbial hydrolysis or biotransformation of phytochemicals, which can lead to an increase in antioxidant compounds. nih.govmdpi.com In the context of complex food matrices containing coumarin (B35378) derivatives like this compound, fermentation with lactic acid bacteria (LAB) has demonstrated a marked improvement in antioxidant capacity. nih.gov

A study on Bian-Que Triple-Bean Soup, which contains this compound among other bioactive molecules, found that fermentation significantly increased its free radical scavenging capabilities. nih.gov After 15 hours of fermentation, the scavenging rate for DPPH radicals increased by 62.5%, the hydroxyl radical scavenging rate rose by 34.4%, and the O²⁻ scavenging rate improved by 42.3%. nih.gov This process also elevates the total flavone (B191248) content (TFC) and total phenol (B47542) content (TPC), which are key contributors to antioxidant activity. nih.gov The biotransformation of compounds during fermentation can break down plant cell walls, leading to the release and synthesis of various antioxidant molecules. researchgate.net

Table 1: Impact of Fermentation on Antioxidant Activity of a Mixture Containing this compound Data reflects the percentage increase in free radical scavenging rates after 15 hours of fermentation.

Free RadicalInitial Scavenging Rate (%)Post-Fermentation Rate (%)Percentage Increase (%)Source
DPPH48.6 ± 3.279.0 ± 5.862.5 nih.gov
Hydroxyl (•OH)53.5 ± 4.471.9 ± 5.234.4 nih.gov
Superoxide (O²⁻)27.0 ± 3.438.4 ± 3.742.3 nih.gov

Enzyme Interactions and Pathway Modulation

Molecular docking is a computational technique used to predict how a molecule, such as this compound, might bind to a specific protein target. mdpi.com This method is crucial in drug discovery for screening potential inhibitors of enzymes involved in disease progression. mdpi.com One such enzyme is Cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1), which plays a vital role in androgen biosynthesis and is a key target in the treatment of castration-resistant prostate cancer. nih.gov

While specific molecular docking studies for this compound with CYP17A1 are not extensively documented, research on other natural compounds provides a framework for understanding these potential interactions. For instance, studies on bioactive compounds from Prunus dulcis have identified several flavonoids that exhibit strong binding affinities for the CYP17A1 lyase active site, with energies even greater than some clinically approved drugs. nih.gov These studies reveal that interactions often involve hydrogen bonds and hydrophobic interactions with key amino acid residues like PRO 434, CYS 442, and ARG 440. nih.gov Such computational analyses suggest that natural products with suitable structures can act as potent enzyme inhibitors.

Table 2: Example of Molecular Docking Results for Natural Compounds with CYP17A1 Lyase This table presents data for illustrative compounds to demonstrate the principles of binding affinity studies.

CompoundBinding Affinity (Kcal/mol)Interacting Amino Acid ResiduesSource
Quercetin-3-o-rutinoside-11.923PRO 434, ILE 443, CYS 442, ARG 440, ARG 96 nih.gov
Isorhamnetin-3-o-galactoside-10.729PRO 434, ILE 443, CYS 442, ARG 440, ARG 96 nih.gov
Kaempferol-3-o-glucosideNot SpecifiedPRO 434, ARG 96, ARG 440 nih.gov

Bioactive compounds derived from natural sources can influence a wide array of cellular signaling pathways, which are critical for maintaining cellular homeostasis. nih.gov Dysregulation of these pathways is often implicated in the development of various diseases, including cancer. mdpi.com Plant-derived natural products, such as polyphenols and coumarins, are known to modulate pathways related to cell proliferation, apoptosis (programmed cell death), invasion, and metastasis. nih.gov

Key signaling cascades that are often targeted include the PI3K/Akt/mTOR pathway, which is crucial for regulating cell growth and autophagy, and the MAPK pathways (including ERK, JNK, and p38), which control responses to cellular stress, differentiation, and apoptosis. nih.govmdpi.com Furthermore, these compounds can modulate the NF-κB signaling pathway, a critical regulator of inflammation and cell survival. nih.gov The ability of a compound like this compound to interact with and modulate these intricate networks is a key area of investigation for its therapeutic potential.

Broader Biological Implications Based on Structural Analogues

The biological activities of a compound can often be inferred from structurally similar molecules. As a coumarin derivative, this compound belongs to a class of compounds known for a wide range of pharmacological effects.

Chronic inflammation is linked to numerous diseases, including cancer and cardiovascular conditions. researchgate.net Natural products that are structurally analogous to this compound, such as other phenolic compounds and diterpenes, have demonstrated significant anti-inflammatory properties. mdpi.comnih.gov The theoretical mechanisms for these effects involve the modulation of key inflammatory signaling pathways. mdpi.comnih.gov

These mechanisms include the inhibition of pro-inflammatory enzymes like Cyclooxygenase-2 (COX-2) and the suppression of the NF-κB pathway, which controls the expression of inflammatory cytokines such as TNF-α, IL-1, and IL-6. mdpi.commdpi.com Additionally, activation of the Nrf2 pathway, which upregulates antioxidant defenses, and modulation of MAPK signaling are common anti-inflammatory strategies employed by these compounds. mdpi.comnih.gov By targeting these central hubs of the inflammatory response, structural analogues suggest a potential for this compound to exhibit similar activities.

Many natural products, particularly those of marine origin, offer remarkable structural diversity and are a key source for the discovery of novel anticancer agents. nih.govnih.gov Compounds structurally related to this compound have been shown to exert anticancer effects through various mechanisms. researchgate.net

These theoretical effects often involve the modulation of pathways critical to cancer cell survival and proliferation. nih.gov Key mechanisms include the induction of apoptosis by activating caspases, causing cell cycle arrest to prevent tumor cell division, and inhibiting signaling pathways that promote cancer growth, such as the PI3K/Akt pathway. nih.govnih.govfrontiersin.org The ability of marine-derived compounds to disrupt hypoxic signaling pathways and inhibit tubulin polymerization further highlights the diverse anticancer strategies that structural analogues may employ. nih.gov

Metabolomic Research and Biomarker Discovery Pertaining to 3 O Acetylepisamarcandin

Metabolomic Profiling and Identification Techniques

Metabolomic profiling is essential for identifying and quantifying metabolites in a biological sample. For a compound like 3-O-Acetylepisamarcandin, a coumarin (B35378) derivative identified in fermented bean products, these techniques would be crucial for understanding its presence, concentration, and metabolic fate.

While no specific studies on the mass spectrometry analysis of this compound are available, the methodologies are well-established for the analysis of coumarins and other secondary metabolites in complex matrices like fermented foods. frontiersin.orgnih.govnih.gov

Untargeted Metabolomics : This approach aims to capture a broad snapshot of all measurable metabolites in a sample. frontiersin.org For a sample containing this compound, an untargeted analysis using high-resolution mass spectrometry, such as Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS), would be employed to catalog thousands of features. acs.org This could reveal correlations between this compound and other metabolites, providing insights into the biochemical pathways affected by its presence or by the fermentation process that produces it.

Targeted Metabolomics : This method focuses on the precise measurement of a predefined group of metabolites. nih.gov A targeted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method could be developed specifically for this compound. nih.govsemanticscholar.orgnih.gov This would allow for its accurate quantification in various samples, which is critical for determining its concentration and potential biological significance. Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool, particularly for volatile and semi-volatile compounds that might be present in fermented products alongside non-volatile coumarins. nih.govitb.ac.idmdpi.com

The table below illustrates the typical applications of these mass spectrometry techniques in metabolomics.

TechniqueApproachPrimary Use Case for this compound Analysis
LC-MS/MS TargetedAccurate quantification of this compound and related known coumarins. nih.gov
UHPLC-MS/MS UntargetedComprehensive profiling of metabolites in a sample to discover novel compounds and metabolic pathways related to this compound. nih.gov
GC-MS Untargeted/TargetedAnalysis of volatile and semi-volatile compounds in the same sample matrix, which may be relevant to the fermentation process where this compound is found. nih.gov

The large datasets generated by mass spectrometry require advanced bioinformatics for interpretation. mdpi.com Although no such analyses have been published for this compound, these tools are standard in metabolomics research.

Multivariate Statistical Analysis : Techniques like Partial Least Squares-Discriminant Analysis (PLS-DA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA) are used to identify which metabolites are responsible for differences between sample groups (e.g., fermented vs. unfermented). metwarebio.comnih.govbiospec.net In a hypothetical study, these methods could pinpoint this compound as a key differentiator in fermented bean soup, suggesting its role as a marker for the fermentation process.

Pathway Enrichment Analysis : This bioinformatic method helps to understand the biological context of the identified metabolites by mapping them onto known biochemical pathways. nih.govwikipedia.orgwikipedia.orgomicsforum.canih.gov If this compound and other co-varying metabolites were identified, pathway analysis could suggest which cellular processes are most affected, such as amino acid metabolism or secondary metabolite biosynthesis.

This table outlines the function of these data analysis techniques.

Analysis ToolFunctionPotential Application to this compound Research
PLS-DA/OPLS-DA Supervised statistical modeling to identify variables that differentiate sample classes. metwarebio.comTo identify if this compound is a significant metabolite distinguishing different types or stages of food fermentation.
Pathway Enrichment Analysis Maps significant metabolites to known biochemical pathways to infer biological impact. wikipedia.orgTo understand the broader biochemical consequences of the production or presence of this compound in a biological system.

Associations in Host-Microbe Metabolomic Interactions

There is no research directly linking this compound to host-microbe interactions. However, as a plant-derived secondary metabolite found in a fermented food, its interaction with gut and rumen microbiota is a relevant area for future investigation.

The human and animal gut microbiome plays a crucial role in metabolizing dietary compounds, including coumarins. These microbial metabolites can have biological effects that are different from the parent compound. Metabolomic studies in broiler chickens, for example, have correlated the presence of phyla like Desulfobacterota with specific metabolic profiles. Future research could explore how the ingestion of foods containing this compound influences the composition of the gut microbiota and, in turn, how gut microbes metabolize this specific coumarin. Untargeted metabolomics of fecal samples would be a key tool in identifying the metabolic products.

Role in Pathological State Metabolomes

The role of this compound in any pathological state is currently unknown. However, metabolomics is a powerful tool for discovering biomarkers of disease. nih.govmdpi.comnih.govalliedacademies.orgrsc.org Alterations in the levels of specific metabolites can be indicative of a disease state. Coumarins as a class are known to possess a wide range of biological activities, and some have been investigated as potential biomarkers or therapeutic agents. nih.govnih.govresearchgate.netjbino.com

Should future research indicate that this compound is absorbed and metabolized by the body, its potential as a biomarker could be investigated. This would involve using targeted or untargeted metabolomics to compare its levels, or the levels of its metabolites, in healthy individuals versus those with a specific pathology. Any significant and consistent difference could suggest its potential as a component of a biomarker panel.

Ovarian Physiology and Reproductive Health (e.g., Downregulation in Diminished Ovarian Reserve)

Metabolomic profiling has identified this compound as a potential biomarker in the context of female reproductive health, specifically concerning Diminished Ovarian Reserve (DOR). DOR is a condition characterized by a lower quantity and quality of oocytes in women of reproductive age, which can significantly impact fertility and success rates of assisted reproductive technologies. nih.gov

A key study utilizing liquid chromatography-mass spectrometry (LC-MS/MS) to analyze the follicular fluid—the microenvironment of the developing oocyte—revealed a significant downregulation of this compound in women with DOR compared to those with a normal ovarian reserve. nih.gov This finding suggests that altered levels of this compound are associated with the pathophysiology of DOR. The follicular fluid metabolome is crucial for oocyte quality, and disruptions in its composition can reflect and potentially influence ovarian function. nih.govfrontiersin.org

Table 1: Differential Metabolites in Diminished Ovarian Reserve. This table summarizes metabolites found to be significantly altered in the follicular fluid of women with DOR compared to those with normal ovarian reserve, based on findings from Shen et al. (2022). nih.gov

Neurological Conditions (e.g., Reduction in Post-Stroke Depression)

Beyond reproductive health, metabolomic studies have also implicated this compound in neurological conditions, specifically post-stroke depression (PSD). PSD is a common and serious complication following a stroke, adversely affecting recovery and quality of life. nih.govmdpi.com

In a study investigating the plasma metabolome of ischemic stroke patients, this compound was identified as one of several differential metabolites when comparing patients with PSD to those without. nih.gov Specifically, the compound was found to be reduced in the plasma of patients who developed depression after their stroke. nih.gov This suggests that alterations in the metabolic pathways involving this compound may be part of the complex pathophysiology of PSD, which is understood to involve neuroinflammation, neurotransmitter imbalances, and disruptions to the hypothalamic-pituitary-adrenal (HPA) axis. nih.govmdpi.com

Metabolomic Pathway Analysis and Functional Implications

Pathway analysis, which maps identified metabolites to known biochemical pathways, provides a broader view of the functional implications of changes in compounds like this compound. While direct research linking this specific compound to all the following pathways is still emerging, the conditions in which it is found to be altered (DOR and PSD) show significant disruptions in these metabolic networks.

Choline (B1196258) Metabolism and Folate Biosynthesis

Choline and folate are crucial for one-carbon metabolism, which is essential for synthesizing neurotransmitters, phospholipids, and for DNA methylation. nih.govnih.govimrpress.com Dysregulation in choline metabolism is linked to various diseases, and it plays a vital role in lipid transport and cell membrane structure. nih.govimrpress.com While direct evidence linking this compound to this pathway is not yet established, the glycerophospholipid alterations seen in both DOR and PSD point to a potential secondary association. nih.govmdpi.com

Unsaturated Fatty Acid and Glycerophospholipid Metabolism

Research has strongly implicated abnormal lipid metabolism in the pathophysiology of both DOR and PSD. mdpi.comnih.govmdpi.com In women with DOR, an upregulation of the glycerophospholipid metabolic pathway has been observed. mdpi.com Similarly, in PSD patients, glycerophospholipid metabolism was identified as a key pathway contributing to its pathogenesis. nih.gov The identification of this compound as a differential metabolite in both conditions suggests a potential role within this broader network of lipid dysregulation.

Ecological and Environmental Context of 3 O Acetylepisamarcandin

Role in Plant Chemical Ecology and Interspecies Interactions

Plants produce a vast array of chemical compounds that are not involved in primary metabolism but play a crucial role in their interactions with the environment. These specialized metabolites are central to the field of chemical ecology. Within this context, compounds like 3-O-Acetylepisamarcandin are synthesized by plants and can mediate a variety of interspecies interactions.

Many plant-derived compounds, such as terpenoids, flavonoids, and alkaloids, function as defense mechanisms against herbivores and pathogens. nih.govmdpi.com For instance, some compounds can deter feeding by insects or inhibit the growth of pathogenic fungi and bacteria. mdpi.com The production of these defensive chemicals can be constitutive or induced upon attack, a phenomenon known as defense priming. nih.gov This allows plants to respond more rapidly and effectively to subsequent threats. nih.gov The biosynthesis of such defense compounds often involves complex pathways, starting from primary metabolites. nih.govnih.gov For example, terpenoids are derived from the isoprenoid pathway, while flavonoids are synthesized via the phenylpropanoid pathway. mdpi.commdpi.com These pathways lead to a diverse suite of molecules that can have very specific ecological functions. mdpi.com

Table 1: Examples of Plant-Derived Compounds and Their Ecological Roles

Compound ClassExampleEcological Role
TerpenoidsLinalool, LimoneneInsect deterrence, antimicrobial activity mdpi.com
FlavonoidsProanthocyanidinsDefense against herbivores and pathogens mdpi.com
PhytoalexinsErucamideAntibacterial immunity nih.gov

Microbial Ecological Interactions and Biogeochemical Cycling

The chemical compounds produced by plants also have a significant impact on microbial communities in their vicinity, particularly in the rhizosphere (the soil region around plant roots) and the phyllosphere (the surface of plant leaves). nih.gov This intricate web of interactions between plants and their associated microbes is often referred to as the plant holobiont. nih.gov Plant-derived chemicals can act as signals, attracting beneficial microbes or inhibiting pathogenic ones.

Future Research Directions and Translational Prospects in 3 O Acetylepisamarcandin Research

Deepening Mechanistic Understanding at the Molecular Level

A foundational step in harnessing the potential of 3-O-Acetylepisamarcandin is to elucidate its precise mechanism of action at the molecular level. Future research should focus on identifying its cellular targets and signaling pathways. Given that its parent compound, episamarcandin, has been studied in the context of colon cancer cells, a logical starting point would be to investigate the effects of this compound on cancer cell lines. researchgate.net

Key research questions to address include:

Does this compound interact with specific enzymes or receptors involved in cell proliferation, apoptosis, or inflammation?

How does the acetyl group at the 3-O position influence its binding affinity and activity compared to its parent compound, episamarcandin?

What are the downstream effects on gene and protein expression following cellular exposure to this compound?

Advanced molecular biology techniques, such as cellular thermal shift assays (CETSA) and affinity chromatography, could be employed to identify direct binding partners.

Exploration of Novel Biological Activities and Preclinical Therapeutic Potential

The traditional use of Bian-Que Triple-Bean Soup for its anti-inflammatory and immune-modulating properties suggests that this compound may possess similar activities. nih.gov A comprehensive screening of its biological activities is a critical next step.

Table 1: Potential Preclinical Investigations for this compound

Potential Therapeutic Area Proposed In Vitro/In Vivo Models Key Endpoints to Measure
Oncology Colon, breast, and leukemia cancer cell lines; xenograft mouse models.Cell viability, apoptosis rates, tumor growth inhibition.
Inflammation Lipopolysaccharide (LPS)-stimulated macrophages; animal models of inflammatory diseases.Production of pro-inflammatory cytokines (e.g., TNF-α, IL-6), NF-κB activation.
Antimicrobial Screening against a panel of pathogenic bacteria and fungi.Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC).
Antioxidant DPPH and ABTS radical scavenging assays; cellular antioxidant activity assays.Radical scavenging capacity, induction of antioxidant enzymes.

These preclinical studies would be instrumental in defining the therapeutic potential of this compound and identifying the most promising disease areas for further development.

Development of Sustainable and Scalable Production Methods

For this compound to be a viable candidate for further research and potential therapeutic use, efficient and sustainable production methods are necessary. Currently, it is known to be produced during the fermentation of a triple-bean soup. nih.gov

Future research in this area should explore:

Optimization of Fermentation: Identifying the specific microbial strains and fermentation conditions that maximize the yield of this compound.

Chemical Synthesis: Developing a total or semi-synthetic route to produce the compound in higher purity and larger quantities. This would also allow for the creation of analogues for structure-activity relationship (SAR) studies.

Biocatalysis: Investigating the use of isolated enzymes to perform the specific acetylation of episamarcandin, which could offer a more environmentally friendly and efficient production method.

Application in Advanced Biomarker Discovery Platforms

Should this compound demonstrate significant and specific biological activity, it could be utilized as a molecular probe in biomarker discovery platforms. For instance, if it is found to selectively target a particular protein, it could be modified with a reporter tag to facilitate the identification of that protein in complex biological samples.

Furthermore, understanding the metabolic pathways that lead to the production of this compound during fermentation could provide insights into the metabolic state of the fermenting microorganisms. This could have applications in food science and biotechnology for monitoring and controlling fermentation processes.

Integration with Multi-Omics Approaches for Comprehensive Systems Biology Insights

A systems biology approach, integrating various "omics" data, will be crucial for a holistic understanding of this compound's biological role.

Table 2: Proposed Multi-Omics Integration Strategy

Omics Platform Research Focus Expected Insights
Transcriptomics (RNA-seq) Analyze changes in gene expression in cells treated with the compound.Identification of regulated genes and pathways.
Proteomics Quantify changes in protein abundance and post-translational modifications.Elucidation of protein targets and downstream signaling events.
Metabolomics Profile changes in the cellular metabolome following treatment.Understanding of the compound's impact on cellular metabolism.

By integrating these datasets, researchers can construct comprehensive models of the cellular response to this compound, revealing its mechanism of action in a broader biological context and potentially uncovering novel therapeutic applications.

Q & A

Q. What bioinformatics tools are recommended for annotating this compound in untargeted metabolomics datasets?

  • Methodological Answer : Use spectral matching libraries (e.g., GNPS, HMDB) and in silico fragmentation tools (e.g., CFM-ID) for annotation. Validate hits using orthogonal techniques like NMR or high-resolution tandem MS. This approach is critical in studies differentiating this compound from structural analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-O-Acetylepisamarcandin
Reactant of Route 2
3-O-Acetylepisamarcandin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.